3,4-Diiodobenzaldehyde
Overview
Description
3,4-Diiodobenzaldehyde is an organic compound with the molecular formula C7H4I2O. It is characterized by the presence of two iodine atoms and an aldehyde group on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diiodobenzaldehyde can be synthesized through several methods, including the iodination of benzaldehyde. One common approach involves the iodination of 3,4-dihydroxybenzaldehyde using iodine and an oxidizing agent such as nitric acid. The reaction typically requires controlled conditions to ensure the selective introduction of iodine atoms at the 3 and 4 positions of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination reactions with optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diiodobenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize this compound to produce carboxylic acids or other oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the iodine positions, often using nucleophiles such as amines or alkyl halides.
Major Products Formed:
Oxidation: 3,4-Diiodobenzoic acid
Reduction: 3,4-Diiodobenzyl alcohol
Substitution: 3,4-Diiodo-N-alkylbenzylamine
Scientific Research Applications
3,4-Diiodobenzaldehyde has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate the effects of iodine-containing compounds on biological systems.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
3,4-Diiodobenzaldehyde is similar to other iodinated benzaldehydes, such as 2,4-Diiodobenzaldehyde and 3,5-Diiodobenzaldehyde. its unique positioning of iodine atoms and aldehyde group gives it distinct chemical properties and reactivity. These differences can influence its applications and effectiveness in various reactions and processes.
Comparison with Similar Compounds
2,4-Diiodobenzaldehyde
3,5-Diiodobenzaldehyde
2,6-Diiodobenzaldehyde
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Properties
IUPAC Name |
3,4-diiodobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVOMXJRHYCFDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697755 | |
Record name | 3,4-Diiodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477534-94-4 | |
Record name | 3,4-Diiodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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